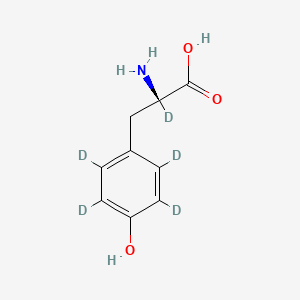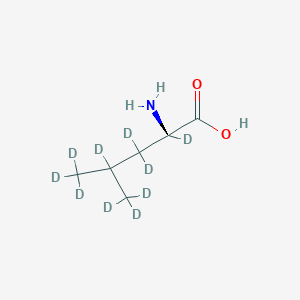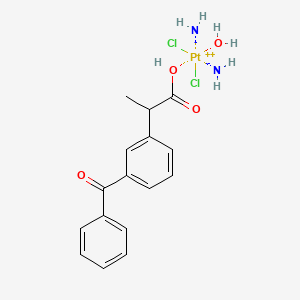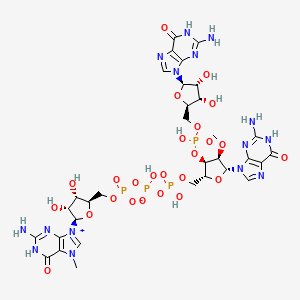
AT-121 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AT-121 hydrochloride is an experimental analgesic compound designed to act as a dual agonist at both the μ-opioid receptor and the nociceptin receptor . This bifunctional activity is intended to provide effective pain relief while minimizing the risk of addiction and other side effects typically associated with opioid use . This compound has shown promising results in preclinical studies, particularly in nonhuman primates, where it demonstrated morphine-like analgesic effects without the addictive properties .
Métodos De Preparación
The synthesis of AT-121 hydrochloride involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This involves the construction of the spiro[1H-isoquinoline-4,4’-piperidine] scaffold through cyclization reactions.
Functional group modifications: Introduction of the sulfamoylamino and other functional groups through substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions, followed by purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
AT-121 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoylamino group.
Reduction: Reduction reactions can occur at the carbonyl group in the isoquinoline moiety.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups on the piperidine ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
AT-121 hydrochloride has several scientific research applications, including:
Pain Management: As a potent analgesic, it is being studied for its potential to provide pain relief without the addictive properties of traditional opioids.
Addiction Research: Its dual agonist activity at the μ-opioid and nociceptin receptors makes it a valuable tool for studying the mechanisms of addiction and developing non-addictive pain medications.
Neuroscience: The compound is used in research to understand the role of nociceptin and μ-opioid receptors in pain perception and addiction.
Pharmacology: This compound serves as a model compound for developing new analgesics with reduced side effects.
Mecanismo De Acción
AT-121 hydrochloride exerts its effects through dual agonist activity at the μ-opioid receptor and the nociceptin receptor . The μ-opioid receptor is primarily responsible for the analgesic effects, while the nociceptin receptor modulates the addictive properties and other side effects associated with opioid use . By targeting both receptors, this compound provides effective pain relief while minimizing the risk of addiction .
Comparación Con Compuestos Similares
AT-121 hydrochloride is unique due to its dual agonist activity at both the μ-opioid and nociceptin receptors . Similar compounds include:
Cebranopadol: Another bifunctional analgesic that targets both the nociceptin and opioid receptors.
Oliceridine: A μ-opioid receptor agonist with reduced side effects compared to traditional opioids.
These compounds share some similarities with this compound but differ in their receptor targets and overall pharmacological profiles .
Propiedades
Fórmula molecular |
C24H39ClN4O3S |
|---|---|
Peso molecular |
499.1 g/mol |
Nombre IUPAC |
3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C24H38N4O3S.ClH/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31;/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31);1H |
Clave InChI |
IWVSTMZJPKIJPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)





![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)




![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

